N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide
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Overview
Description
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide is a heterocyclic compound that features a thiazole ring substituted with a difluorophenyl group and a thienylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antiproliferative activities . These compounds often target key proteins or enzymes in microbial organisms or cancer cells, disrupting their normal functions and leading to cell death .
Mode of Action
Similar compounds have been found to interact with their targets by binding to active sites, thereby inhibiting the function of the target proteins or enzymes . This interaction often results in the disruption of essential biological processes within the cells .
Biochemical Pathways
Similar compounds have been found to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . This disruption of lipid biosynthesis can lead to cell membrane instability and ultimately cell death .
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against certain types of cancer cells . These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of essential cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the thiazole intermediate.
Attachment of the Thienylacetamide Moiety: The final step involves the acylation of the thiazole derivative with a thienylacetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(3-methoxyphenoxy)acetamide
- N-(3,4-difluorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
Uniqueness
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c16-9-3-4-11(12(17)6-9)13-8-22-15(18-13)19-14(20)7-10-2-1-5-21-10/h1-6,8H,7H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMKKXJVSBSQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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